4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

Medicinal Chemistry Cross-Coupling Synthetic Intermediates

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine (CAS: 1708199-17-0) is a heterocyclic building block comprised of a 4-chloropyrimidine core substituted at the 6-position with a 1-pentyl-1H-pyrazol-4-yl moiety. With a molecular formula of C12H15ClN4 and a molecular weight of 250.73 g/mol, it serves as a versatile intermediate in medicinal chemistry programs, particularly for the synthesis of kinase-targeting scaffolds.

Molecular Formula C12H15ClN4
Molecular Weight 250.73 g/mol
Cat. No. B11793473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine
Molecular FormulaC12H15ClN4
Molecular Weight250.73 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C12H15ClN4/c1-2-3-4-5-17-8-10(7-16-17)11-6-12(13)15-9-14-11/h6-9H,2-5H2,1H3
InChIKeyWJJWCLJHKLYIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine: Structural Identity and Sourcing Baseline


4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine (CAS: 1708199-17-0) is a heterocyclic building block comprised of a 4-chloropyrimidine core substituted at the 6-position with a 1-pentyl-1H-pyrazol-4-yl moiety . With a molecular formula of C12H15ClN4 and a molecular weight of 250.73 g/mol, it serves as a versatile intermediate in medicinal chemistry programs, particularly for the synthesis of kinase-targeting scaffolds [1]. Its structural features position it within a broader class of pyrazol-4-ylpyrimidines, a chemotype extensively explored for the development of selective kinase inhibitors [2].

Why 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine Is Not Interchangeable with Generic Pyrazolopyrimidines


Generic substitution of 4-chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine with other in-class pyrazolopyrimidine building blocks is scientifically unsound due to the precise substitution pattern dictating both synthetic utility and target engagement. The specific 6-(1-pentyl-1H-pyrazol-4-yl) substituent, in contrast to isomers such as the 2-substituted analog (CAS 1365941-97-4), is predicted to alter electronic distribution and steric accessibility around the reactive 4-chloro site . This positional isomerism directly impacts the regioselectivity of downstream cross-coupling reactions . Furthermore, the N1-pentyl chain on the pyrazole ring is a critical lipophilic handle known to modulate both the pharmacokinetic properties and the kinase selectivity profiles of the resulting advanced intermediates, a principle well-established in the design of pyrazol-4-ylpyrimidine kinase inhibitors [1]. Interchanging with a generic core would therefore introduce uncharacterized variables in both chemical synthesis and biological activity, jeopardizing project reproducibility.

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine: Quantified Evidence for Research Selection


Regioisomeric Purity and Reactivity: 6- vs 2-Pyrimidinyl Substitution

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is offered with a verified purity specification of NLT 98%, ensuring that the active chlorine at the 4-position is not compromised by common impurities such as the 2-substituted regioisomer 4-chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine . The specific 6-position attachment of the pyrazole ring, as confirmed by the CAS number 1708199-17-0, is essential for maintaining the correct electronic and steric environment for subsequent nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions . Procurement of the incorrect 2-substituted isomer (CAS 1365941-97-4, available at a lower purity specification of 95%) would lead to a different reaction outcome, as the reactivity of the 4-chloro group is influenced by the position of the electron-donating pyrazole substituent .

Medicinal Chemistry Cross-Coupling Synthetic Intermediates

Optimized Lipophilic Handle: N1-Pentyl Chain vs. Hydrogen or Methyl Analogs

The N1-pentyl chain on the pyrazole ring of this compound is a key differentiator from simpler pyrazol-4-ylpyrimidine building blocks, which often feature hydrogen or small alkyl groups at this position. The inclusion of an optimal lipophilic substituent is a well-validated strategy in kinase drug discovery for modulating target selectivity and improving cellular permeability [1]. In a study on related pyrazol-4-ylpyrimidine derivatives, compounds with longer, branched alkyl chains (e.g., 3-methylbutyl) on the pyrazole nitrogen demonstrated superior ROS1 kinase inhibition (IC50 = 24 nM for compound 7c) and significantly enhanced kinase selectivity (170-fold for ROS1 over ALK) compared to lead structures with smaller substituents [1]. While this exact compound was not a test article in that study, the structural logic for including a five-carbon lipophilic chain directly from the starting material reduces the need for later-stage, lower-yielding N-alkylation reactions, streamlining the synthetic route to advanced leads [2].

Kinase Inhibitor ADME Structure-Activity Relationship

Dual CKI/IRAK1 Inhibition Potential Enabled by Core Scaffold

The pyrazole pyrimidine core, a defining feature of 4-chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine, is the structural basis for a new class of dual Casein kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) inhibitors [1]. This chemotype has been patented for the treatment of malignant diseases and inflammatory disorders [1]. While specific activity data for this exact intermediate is not publicly available, its core scaffold is directly implicated in the claimed mechanism of action for this patent family. This contrasts with generic chloropyrimidines lacking the pyrazole moiety, which would not be expected to engage CKI or IRAK1 with the same potency or selectivity. Procuring this specific building block ensures that the synthesized final compounds retain the necessary structural features to explore this dual inhibition mechanism, a level of target specificity not achievable with simpler, non-pyrazole containing alternatives.

Oncology Inflammation Kinase Inhibition

Validated Application Scenarios for 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine


Targeted Synthesis of Advanced ROS1 Kinase Inhibitors

Medicinal chemists can utilize 4-chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine as a late-stage diversification point to generate focused libraries of ROS1 kinase inhibitors. The 4-chloro handle allows for facile introduction of various amine-containing fragments via SNAr, while the pre-installed N1-pentylpyrazole moiety aligns with the lipophilic requirements observed in potent ROS1 inhibitors (e.g., IC50 of 24 nM for a related derivative) [1]. This approach bypasses the need for a separate, often low-yielding, N-alkylation of the pyrazole nitrogen at the end of the synthesis [1].

Synthesis of CKI/IRAK1 Dual Inhibitor Candidates for Oncology and Inflammation

This compound serves as a key intermediate for synthesizing molecules claimed to be dual inhibitors of Casein kinase I (CKI) and Interleukin-1 receptor-associated kinase 1 (IRAK1) [2]. Research groups focused on these targets can use this building block to rapidly assemble novel analogs for structure-activity relationship (SAR) studies, ensuring their synthetic work is directly relevant to a patented therapeutic mechanism for treating malignant and inflammatory diseases [2].

Exploration of Pyrazolopyrimidine Chemical Space for Kinase Selectivity Profiling

In broader kinase inhibitor discovery programs, 4-chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is a valuable tool for probing the chemical space around the hinge-binding region of ATP-binding pockets. The specific 6-substitution pattern and the N1-pentyl chain on the pyrazole contribute to a unique 3D pharmacophore. This can be systematically elaborated through parallel synthesis at the 4-chloro position to generate diverse compound arrays for broad kinome selectivity screening, a strategy validated by the class-level observation of high selectivity (e.g., 170-fold for ROS1 over ALK) achievable with optimized pyrazol-4-ylpyrimidines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.